molecular formula C26H31N5O5S B3013673 Methyl 3-(3-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114627-08-5

Methyl 3-(3-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer B3013673
CAS-Nummer: 1114627-08-5
Molekulargewicht: 525.62
InChI-Schlüssel: QIUMCBQUXNNWRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain several functional groups and structural motifs that are common in medicinal chemistry. These include a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It also contains a methoxyphenyl group, which is a common substituent in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be assigned by various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its melting point, solubility in various solvents, and its spectral properties .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Development

The presence of the piperazine moiety in this compound is significant as it is commonly found in pharmaceuticals. Piperazine derivatives are known for their ability to modulate pharmacokinetic properties of drugs. They are involved in treatments for a range of diseases including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This compound could potentially be explored for its efficacy in these therapeutic areas.

Neurodegenerative Disease Research

Compounds with piperazine structures have been investigated for potential treatments for Parkinson’s and Alzheimer’s disease . The compound could be synthesized and tested for its neuroprotective effects, possibly offering new avenues for treating such debilitating conditions.

Antibacterial Activity

Previous studies have indicated that certain piperazine derivatives exhibit antibacterial activity . This compound could be synthesized and assessed for its antibacterial properties, which could contribute to the development of new antibiotics or antibacterial agents.

Enzyme Inhibition Studies

Piperazine derivatives are also known for their enzyme inhibition capacity . This compound could be studied to determine its inhibitory effects on specific enzymes, which could lead to the development of new drugs for diseases where enzyme regulation is crucial.

Psychoactive Substance Analysis

Given the structural similarity to known psychoactive substances, this compound could be researched for its psychoactive properties. This would be important for understanding its potential misuse and for developing tests to detect its presence in biological samples .

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives have been found to exhibit a wide range of biological activities and can be found in biologically active compounds for a variety of disease states .

Eigenschaften

IUPAC Name

methyl 3-[3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5S/c1-35-20-6-4-19(5-7-20)30-15-13-29(14-16-30)12-10-27-23(32)9-11-31-24(33)21-8-3-18(25(34)36-2)17-22(21)28-26(31)37/h3-8,17H,9-16H2,1-2H3,(H,27,32)(H,28,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUMCBQUXNNWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.